(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol chemical properties
(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol chemical properties
An In-depth Technical Guide to the Synthesis and Properties of Functionalized Nitro-Indole Derivatives: A Case Study on (1-methyl-5-nitro-3-phenylindol-2-yl)methanol
Executive Summary
Chemical Identity and Physicochemical Properties
The foundational step in any drug development program is the unambiguous characterization of the lead compound. This section details the structural identity and predicted physicochemical properties of our case study molecule.
Chemical Structure:
Caption: Chemical Structure of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (1-Methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol | - |
| Molecular Formula | C₁₆H₁₄N₂O₃ | Calculated |
| Molecular Weight | 282.29 g/mol | Calculated |
| CAS Number | Not assigned. Note: CAS 400752-06-9 refers to the reduced indoline form, (1-methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-yl)methanol.[4] | [4] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Physical Form | Yellow to orange crystalline powder. | Similar to related nitroaromatic compounds like 5-Nitroisatin and 3-Phenyl-5-Nitro-1H-Indole. |
| Melting Point | >150 °C | The rigid, planar indole core combined with intermolecular hydrogen bonding from the alcohol and dipole-dipole interactions from the nitro group suggests a high melting point. |
| Solubility | Soluble in methanol, DMF, DMSO; sparingly soluble in ethyl acetate; insoluble in water. | The primary alcohol provides some polarity, but the large, nonpolar aromatic structure dominates, favoring polar aprotic organic solvents. |
| pKa | ~14-15 (Alcohol proton) | Typical pKa for a primary alcohol. The indole nitrogen is N-alkylated and not basic. |
| LogP | 2.5 - 3.5 | Estimated based on the contributions of the phenyl, methyl, nitro, and hydroxymethyl groups. |
Synthesis and Mechanistic Insights
A robust and reproducible synthetic route is paramount for producing high-purity material for research and development. The recommended pathway for synthesizing (1-methyl-5-nitro-3-phenylindol-2-yl)methanol involves a four-step sequence starting from commercially available precursors.[5] This route is favored over alternatives due to its operational simplicity and the use of safer, more manageable reagents.[5]
Caption: Recommended synthetic workflow for the target compound.
Step 1: Fischer Indole Synthesis of 5-Nitro-3-phenyl-1H-indole
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Causality: The Fischer indole synthesis is a classic, acid-catalyzed reaction that reliably forms the indole core. It involves the reaction of a phenylhydrazine with an aldehyde or ketone, followed by cyclization and elimination of ammonia. The choice of 4-nitrophenylhydrazine directly installs the required nitro group at the C5 position of the final indole.
-
Protocol: [5]
-
Combine equimolar amounts (e.g., 10 mmol) of 4-nitrophenylhydrazine and α-phenylacetaldehyde in glacial acetic acid (20 mL).
-
Heat the mixture at reflux for 4 hours.
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Cool the reaction to room temperature and pour it into ice-water (100 mL).
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Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 5-nitro-3-phenyl-1H-indole.
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Step 2: N-Methylation of the Indole Core
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Causality: To prevent side reactions in the subsequent formylation step and to build the final target structure, the indole nitrogen must be alkylated. Using a strong base like sodium hydride (NaH) deprotonates the N-H group, forming a highly nucleophilic indolide anion that readily reacts with an electrophilic methyl source like methyl iodide.
-
Protocol: [5]
-
Dissolve 5-nitro-3-phenyl-1H-indole (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL) and cool to 0°C.
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Add sodium hydride (60% dispersion in oil, 11 mmol) portion-wise, maintaining the temperature at 0°C.
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Stir the mixture for 30 minutes to ensure complete deprotonation.
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Add methyl iodide (11 mmol) dropwise and allow the reaction to warm to room temperature, stirring for 3 hours.
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Quench the reaction by pouring the mixture into ice-water (100 mL).
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Collect the precipitate by filtration, wash with water, and dry to obtain 1-methyl-5-nitro-3-phenyl-1H-indole.
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Step 3: Vilsmeier-Haack Formylation
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Causality: The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings like indoles.[6][7] The reaction of DMF with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent (a chloroiminium salt), which preferentially attacks the most nucleophilic position of the indole, C3. However, since C3 is already substituted with a phenyl group, the formylation occurs at the next most activated position, C2.
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Protocol: [5]
-
Dissolve 1-methyl-5-nitro-3-phenyl-1H-indole (10 mmol) in anhydrous DMF (20 mL) and cool to 0°C.
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Add phosphorus oxychloride (11 mmol) dropwise, keeping the temperature below 10°C.
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Stir the mixture at room temperature for 2 hours.
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Quench the reaction by carefully pouring it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
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Filter the resulting solid, wash with water, and recrystallize to yield 1-methyl-5-nitro-3-phenylindole-2-carbaldehyde.
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Step 4: Selective Reduction to the Alcohol
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Causality: The final step requires the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones and will not reduce the nitro group or the aromatic indole ring under these conditions.[8][9] This selectivity is crucial for the integrity of the final product.
-
Protocol:
-
Dissolve 1-methyl-5-nitro-3-phenylindole-2-carbaldehyde (10 mmol) in methanol (50 mL) and cool to 0°C.
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Add sodium borohydride (11 mmol) in small portions.
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Stir the reaction mixture at room temperature for 1 hour.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, (1-methyl-5-nitro-3-phenylindol-2-yl)methanol. Further purification can be achieved by column chromatography if necessary.
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Spectroscopic and Analytical Characterization
Structural confirmation of the final compound is a non-negotiable step. While experimental data for this specific molecule is not publicly available, this section outlines the expected spectroscopic signatures based on its functional groups and data from analogous structures.[1][10][11]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | δ (ppm): ~3.8 (s, 3H, N-CH₃), ~4.8 (s, 2H, -CH₂OH), ~5.4 (s, 1H, -OH), 7.2-8.5 (m, ~8H, Ar-H). The N-methyl protons appear as a singlet. The benzylic alcohol protons will appear as a singlet, and the hydroxyl proton signal may be broad and exchangeable with D₂O. The aromatic region will be complex due to protons on both the phenyl ring and the indole core. |
| ¹³C NMR | δ (ppm): ~32 (N-CH₃), ~58 (-CH₂OH), 110-150 (multiple C-Ar signals). The N-methyl and methylene carbons will appear in the aliphatic region. The aromatic region will contain signals for all carbons of the indole and phenyl rings, including the C-NO₂ carbon at the downfield end. |
| IR | ν (cm⁻¹): 3500-3300 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 1520 & 1350 (strong, asymmetric & symmetric NO₂ stretch), 1600-1450 (C=C aromatic stretch). The spectrum will be dominated by the strong nitro group stretches and the broad hydroxyl peak. |
| MS (ESI+) | m/z: 283.1 [M+H]⁺, 305.1 [M+Na]⁺. High-resolution mass spectrometry should confirm the elemental composition C₁₆H₁₄N₂O₃. |
Potential Applications in Drug Discovery
The (1-methyl-5-nitro-3-phenylindol-2-yl)methanol scaffold combines several pharmacologically relevant features, making it an attractive candidate for screening in various therapeutic areas.
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Anticancer Activity: Indole derivatives are well-established anticancer agents.[2] Specifically, substituted 5-nitroindoles have been shown to act as binders of G-quadruplex DNA, a structure implicated in the regulation of oncogenes like c-Myc. The planar aromatic system of this molecule is well-suited for intercalating into DNA structures, while the functional groups can form key hydrogen bonds.
-
Enzyme Inhibition: The indole core is present in many kinase inhibitors. The specific substitution pattern could be optimized to target the ATP-binding site of various kinases involved in cell proliferation and signaling.
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Antimicrobial Agents: Nitroaromatic compounds, including nitroimidazoles and nitrofurans, are known for their antimicrobial properties. The mechanism often involves the reductive activation of the nitro group within microbial cells to generate cytotoxic radical species. This molecule could be explored for activity against bacterial or parasitic pathogens.
Caption: Logical workflow for biological screening of the target compound.
Conclusion
This technical guide provides a comprehensive overview of (1-methyl-5-nitro-3-phenylindol-2-yl)methanol, a representative of the medicinally important nitro-indole class of molecules. By leveraging established chemical principles and data from analogous compounds, we have detailed a reliable synthetic route, predicted its key chemical and spectroscopic properties, and outlined its potential for future drug discovery efforts. This document serves as a self-validating framework, empowering researchers to synthesize, characterize, and evaluate this and related compounds with confidence and scientific rigor.
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